molecular formula C22H23NO4 B3381315 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-4-carboxylic acid CAS No. 225240-57-3

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-4-carboxylic acid

Cat. No.: B3381315
CAS No.: 225240-57-3
M. Wt: 365.4 g/mol
InChI Key: NVLVYKWFJWQKMG-UHFFFAOYSA-N
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Description

This compound features a piperidine ring substituted with a methyl group and a carboxylic acid at the 4-position, protected by the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The Fmoc moiety is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions . Applications span drug development intermediates, solid-phase peptide synthesis, and PROTAC (proteolysis-targeting chimera) design.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-22(20(24)25)10-12-23(13-11-22)21(26)27-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLVYKWFJWQKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101176778
Record name 1-(9H-Fluoren-9-ylmethyl) 4-methyl-1,4-piperidinedicarboxylate
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Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225240-57-3
Record name 1-(9H-Fluoren-9-ylmethyl) 4-methyl-1,4-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225240-57-3
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Record name 1-(9H-Fluoren-9-ylmethyl) 4-methyl-1,4-piperidinedicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-4-carboxylic acid
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Chemical Reactions Analysis

Types of Reactions

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-4-carboxylic acid is utilized in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of biologically active molecules and peptides.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-4-carboxylic acid involves its role as a protecting group for amines. The fluorenylmethoxycarbonyl group can be selectively removed under mild acidic conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis, where the protection and deprotection of amines are crucial steps .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below highlights key analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight CAS Number Key Properties/Applications References
Target Compound: 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-4-carboxylic acid 4-methyl, 4-carboxylic acid, Fmoc-protected ~369.4 (calc.) Not explicitly provided Peptide synthesis, rigid backbone
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-4-tert-butyl peroxide 2r 4-tert-butyl peroxide - - Alkylazidation reactions, moderate yield (68%)
4-{[(Fmoc)amino}-1-(4-methoxybenzyl)piperidine-4-carboxylic acid 4-methoxybenzyl on N, Fmoc-protected 470.56 916421-95-9 Enhanced lipophilicity, drug delivery
2-[4-(Fmoc)piperazin-1-yl]acetic acid Piperazine ring, acetic acid substituent 394.47 180576-05-0 Flexible backbone, R&D applications
1-(1-Fmoc-piperidin-4-yl)cyclopropane-1-carboxylic acid Cyclopropane ring at 4-position 391.46 2219379-46-9 Ring strain for reactivity, drug intermediates
4-(Fmoc-amino)piperidine-4-carboxylic acid hydrochloride Hydrochloride salt 402.87 368866-09-5 Improved crystallinity, storage stability
Key Observations:
  • Steric and Electronic Effects : The tert-butyl peroxide analog () introduces oxidative functionality, enabling radical reactions, whereas the cyclopropane derivative () leverages ring strain for enhanced reactivity .
  • Solubility : The hydrochloride salt () enhances aqueous solubility, critical for biological assays, while the piperazine-acetic acid analog () may exhibit pH-dependent solubility due to its ionizable groups .

Biological Activity

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-4-carboxylic acid (Fmoc-4-methylpiperidine-4-carboxylic acid) is a synthetic compound characterized by its complex structure and potential applications in medicinal chemistry. This article reviews its biological activity, including interactions with biological targets, mechanisms of action, and implications for therapeutic use.

  • Molecular Formula : C22H23NO4
  • Molecular Weight : 365.43 g/mol
  • CAS Number : 1882313-91-8
  • Structure : The compound features a piperidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group, which is known for its role as a protecting group in peptide synthesis.

The biological activity of Fmoc-4-methylpiperidine-4-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The Fmoc group enhances the compound's stability and solubility, facilitating its interaction with biological molecules.

  • Enzyme Interaction : Studies indicate that the compound can modulate the activity of various enzymes through competitive inhibition or allosteric modulation.
  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing pathways related to neurology and oncology.

Biological Activity Data

Biological ActivityDescription
Antitumor Activity Preliminary studies suggest potential efficacy against certain cancer cell lines, indicating a role in oncology.
Neuroprotective Effects Interaction with neurotransmitter systems may provide neuroprotective benefits, warranting further investigation in neurodegenerative diseases.
Antimicrobial Properties Some derivatives display antimicrobial activity, suggesting potential applications in infectious disease treatment.

Case Studies

  • Antitumor Studies : In vitro studies conducted on various cancer cell lines demonstrated that Fmoc-4-methylpiperidine-4-carboxylic acid inhibits cell proliferation through apoptosis induction. The compound's mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins.
  • Neuropharmacological Research : A study exploring the effects of this compound on neuronal cultures indicated that it enhances synaptic plasticity and protects against oxidative stress-induced damage, suggesting its potential use in treating Alzheimer's disease.
  • Antimicrobial Testing : Recent research evaluated the antimicrobial efficacy of Fmoc derivatives against Gram-positive and Gram-negative bacteria, showing promising results that support further development as an antibiotic agent.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-4-carboxylic acid?

  • Methodological Answer : The synthesis typically involves sequential protection and coupling steps. The Fmoc group is introduced via carbodiimide-mediated coupling (e.g., using DCC or EDC) to the piperidine nitrogen. Key steps include:

  • Protection : Use of Fmoc-Cl [(9H-fluoren-9-yl)methyl chloroformate] under anhydrous conditions in DMF or dichloromethane .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization to achieve ≥95% purity .
  • Validation : Confirm structure via 1^1H/13^{13}C NMR and LC-MS .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation/contact with skin, as it may cause acute toxicity (Category 4 per GHS) .
  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the Fmoc group .
  • Decomposition Risks : Avoid exposure to strong acids/bases, which may cleave the carbamate linkage .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer :

  • Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 265–300 nm (Fmoc absorption) .
  • Structural Confirmation :
  • NMR : 1^1H (δ 7.2–7.8 ppm for fluorenyl protons), 13^{13}C (δ 155–160 ppm for carbonyl groups) .
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]+^+ or [M–H]^-.

Advanced Research Questions

Q. How can researchers optimize synthesis yield under varying reaction conditions?

  • Methodological Answer :

  • Solvent Optimization : Test polar aprotic solvents (DMF vs. THF) to enhance carbamate formation .
  • Catalyst Screening : Compare HOBt vs. HOAt as coupling additives to reduce racemization .
  • Temperature Control : Microwave-assisted synthesis (50–80°C) can reduce reaction time by 30–50% while maintaining >90% yield .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • Data Reconciliation : Cross-reference SDS classifications (e.g., Acute Toxicity Category 4 in vs. unspecified in ).
  • In-House Testing : Conduct in vitro assays (e.g., MTT on HEK293 cells) to assess cytotoxicity at 1–100 µM .
  • Literature Meta-Analysis : Compare ecotoxicology data from structurally analogous Fmoc-protected compounds (e.g., 4-methylpiperidine vs. pyrrolidine derivatives) .

Q. How does the stability of this compound vary under different pH conditions?

  • Methodological Answer :

  • pH Stability Assay : Incubate in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC:
  • Acidic Conditions (pH <4) : Rapid Fmoc cleavage (t1/2_{1/2} <1 hr).
  • Neutral/Basic (pH 7–9) : Stable for >24 hrs .
  • Stabilizers : Add 1% BHT to prevent oxidative degradation in long-term storage .

Q. What are the applications of this compound in peptide-based drug design?

  • Methodological Answer :

  • Peptide Backbone Modification : Incorporate into cyclic peptides to enhance metabolic stability .
  • Targeted Delivery : Conjugate with cell-penetrating peptides (e.g., TAT) via solid-phase synthesis .
  • Case Study : Used in synthesizing protease inhibitors by mimicking transition-state analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-4-carboxylic acid
Reactant of Route 2
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1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-4-carboxylic acid

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